molecular formula C16H19ClN6O B10945517 2-(1H-benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide

2-(1H-benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide

Cat. No.: B10945517
M. Wt: 346.81 g/mol
InChI Key: USCCULKLHPPUQA-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide is a complex organic compound that features a benzotriazole moiety and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole moiety, followed by the introduction of the pyrazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final step usually includes the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU): Used as a coupling reagent in peptide synthesis.

    1H-Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate: Another coupling reagent for peptide synthesis.

    (1H-Benzotriazol-1-yl)methyltriphenylphosphonium chloride: Used in organic synthesis as a reagent.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its combination of benzotriazole and pyrazole moieties provides distinct properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H19ClN6O

Molecular Weight

346.81 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]acetamide

InChI

InChI=1S/C16H19ClN6O/c1-11-16(17)12(2)22(20-11)9-5-8-18-15(24)10-23-14-7-4-3-6-13(14)19-21-23/h3-4,6-7H,5,8-10H2,1-2H3,(H,18,24)

InChI Key

USCCULKLHPPUQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)CN2C3=CC=CC=C3N=N2)C)Cl

Origin of Product

United States

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